N-[4-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Description
This compound features a 3,4-dihydropyrazole core substituted with a 4-fluorophenyl group at position 3 and a thiophene-2-carbonyl moiety at position 2. The ethanesulfonamide group is attached to a para-substituted phenyl ring at position 5 of the dihydropyrazole. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems and sulfonamide functionalities .
Properties
Molecular Formula |
C22H20FN3O3S2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C22H20FN3O3S2/c1-2-31(28,29)25-18-11-7-15(8-12-18)19-14-20(16-5-9-17(23)10-6-16)26(24-19)22(27)21-4-3-13-30-21/h3-13,20,25H,2,14H2,1H3 |
InChI Key |
KPRQHBZYHMTEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-[4-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula and a molecular weight of approximately 387.4 g/mol. Its specific arrangement includes a 4-fluorophenyl group linked to a thiophene-2-carbonyl moiety through a dihydropyrazole framework, which is critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₃S |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1021031-90-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Bromodomain Inhibition : This compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4, which plays a significant role in regulating gene expression related to cell cycle control and inflammation .
- Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms include the downregulation of oncogenes and modulation of signaling pathways essential for tumor growth .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in studies focusing on cytokine production and immune cell activation. It may inhibit pathways that lead to the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound. Key findings include:
- In Vitro Studies : In vitro assays have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including leukemia and solid tumors. The IC50 values indicate potent activity at low concentrations .
- In Vivo Models : Animal studies have shown promising results in reducing tumor size and improving survival rates when treated with similar compounds. These findings suggest potential for clinical applications in oncology .
Case Studies
- Leukemia Treatment : A study highlighted the use of bromodomain inhibitors in treating acute myeloid leukemia (AML), where compounds similar to this compound demonstrated significant reductions in tumor burden and improved overall survival .
- Inflammatory Disease Models : In models of rheumatoid arthritis, related compounds showed reduced inflammation markers and improved joint function, suggesting therapeutic potential beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazole Derivatives (Compounds [7–9])
- Core Structure : 1,2,4-Triazole (vs. dihydropyrazole in the target compound).
- Substituents : 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
- Synthesis: Derived from hydrazinecarbothioamides cyclized under basic conditions, whereas dihydropyrazoles typically require cyclocondensation of hydrazines with α,β-unsaturated ketones .
Thiadiazole Derivatives
Substituent Variations
Thiophene vs. Furan Substitution
- Example : N-(3-{1-[(4-Fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ().
- Substituents : Furan-2-yl (vs. thiophene-2-carbonyl in the target compound).
- Key Differences :
Sulfonamide Positioning
Structural and Spectral Data Comparison
Table 1: Key Structural and Spectral Features
Implications of Structural Differences
- Bioactivity : The dihydropyrazole core may offer better conformational flexibility for target binding compared to rigid triazoles or thiadiazoles.
- Synthetic Complexity : Triazoles and thiadiazoles are more straightforward to synthesize, whereas dihydropyrazoles require stringent cyclization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
